6-Chloropyridine-3-carbothioamide
Overview
Description
6-Chloropyridine-3-carbothioamide is an organic compound with the molecular formula C6H5ClN2S. It is a derivative of pyridine, featuring a chlorine atom at the 6th position and a carbothioamide group at the 3rd position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield 6-Chloropyridine-3-carbothioamide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and thiocyanation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-3-carbothioamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfonamides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloropyridine-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 6-Chloropyridine-3-carbothioamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloropyridine-3-carbothioamide include:
- 6-Chloropyridine-3-carboxamide
- 6-Chloropyridine-3-carboxylic acid
- 6-Chloropyridine-3-thiol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the chlorine atom and the carbothioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloropyridine-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAOYIOCUPZVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596153 | |
Record name | 6-Chloropyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400776-16-1 | |
Record name | 6-Chloropyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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